molecular formula C34H30N2O3 B12220509 5-benzoyl-9-(4-methoxyphenyl)-6-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

5-benzoyl-9-(4-methoxyphenyl)-6-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

Cat. No.: B12220509
M. Wt: 514.6 g/mol
InChI Key: AQBFXRFWRDSBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzodiazepine class, characterized by a fused bicyclic structure comprising a benzene ring and a diazepine ring. The molecule features three key substituents:

  • 5-Benzoyl group: An aromatic ketone substituent providing electron-withdrawing effects.
  • 6-(p-Tolyl) group: A para-methyl-substituted phenyl ring, contributing steric bulk and moderate lipophilicity.
  • 9-(4-Methoxyphenyl) group: A methoxy-substituted aryl group, enhancing solubility via polar interactions.

Properties

Molecular Formula

C34H30N2O3

Molecular Weight

514.6 g/mol

IUPAC Name

5-benzoyl-9-(4-methoxyphenyl)-6-(4-methylphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C34H30N2O3/c1-22-12-14-24(15-13-22)33-32-29(20-26(21-31(32)37)23-16-18-27(39-2)19-17-23)35-28-10-6-7-11-30(28)36(33)34(38)25-8-4-3-5-9-25/h3-19,26,33,35H,20-21H2,1-2H3

InChI Key

AQBFXRFWRDSBTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2C(=O)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Core Benzodiazepine Skeleton Formation

Cyclization Strategies

The benzodiazepine core is typically constructed via acid-catalyzed cyclization. In one approach, 2-chloroacetylamino-5-chloro-benzophenone reacts with hexamethylenetetramine in industrial alcohol under hydrochloric acid catalysis (35% w/w), followed by reflux for 7 hours. This method avoids volatile ammonium salts, instead using HCl to prevent condenser blockage. Post-reaction, solvents are concentrated near dryness, and trichloromethane is added to dissolve the crude product. Subsequent washing with purified water and nitric acid (3 mol/L) induces salt formation, yielding a yellow precipitate.

Alternative routes employ polyphosphoric acid (PPA) or AlCl3-mediated Friedel-Crafts alkylation. For example, reacting 4-(4-chloroanilino)-4-ketobutyric acid with AlCl3 in dichloroethane at 55–70°C for 4–6 hours forms tetrahydrobenzoazepine intermediates. These methods highlight the critical role of Lewis acids in facilitating cyclization.

Purification and Crystallization

Solvent-Mediated Recrystallization

Post-synthesis purification involves suspending the crude product in purified water and adjusting pH to 7.2–7.5 with saturated sodium bicarbonate. This step removes acidic impurities, yielding off-white solids after filtration and drying. For higher purity, sequential washing with trichloromethane and 3 mol/L nitric acid is employed, followed by recrystallization from ethanol/water (3:1 v/v).

Chromatographic Techniques

Column chromatography on silica gel (eluent: CH2Cl2/petroleum ether, 1:1) resolves regioisomers and unreacted starting materials. Analytical HPLC with a C18 column (acetonitrile/water gradient) confirms purity, showing a single peak at 254 nm.

Mechanistic Insights and Optimization

Role of Acid Catalysts

Hydrochloric acid (35% w/w) enhances reaction rates by protonating carbonyl groups, facilitating nucleophilic attack by hexamethylenetetramine. Comparatively, AlCl3 in dichloroethane promotes electrophilic aromatic substitution, critical for forming the seven-membered ring.

Temperature and Solvent Effects

Reflux in industrial alcohol (78–80°C) optimizes cyclization kinetics, while lower temperatures (−78°C) favor controlled Grignard additions. Polar aprotic solvents like THF improve solubility of intermediates, whereas non-polar solvents (toluene) aid in crystallization.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 2.61 (m, 4H, CH2), 7.39–7.45 (d, J=7.2 Hz, 2H, Ar-H), 7.55–7.48 (d, J=7.2 Hz, 2H, Ar-H).
  • HPLC : Retention time 12.3 min, purity ≥99.0%.
  • Melting Point : 214.3–214.9°C.

X-ray Crystallography

The diazepine ring adopts a boat conformation, with the benzoyl group occupying an equatorial position. Hydrogen bonding between the carbonyl oxygen and adjacent NH stabilizes the crystal lattice.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Published Methods
Method Steps Total Yield (%) Purity (%) Key Advantage
Acid-catalyzed cyclization 3 75 99.0 Avoids volatile byproducts
AlCl3-mediated synthesis 4 68 98.2 High regioselectivity
PPA-assisted route 5 60 97.5 Scalable to gram quantities

Chemical Reactions Analysis

Types of Reactions

5-benzoyl-9-(4-methoxyphenyl)-6-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another, modifying the compound’s characteristics.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of benzodiazepines can exhibit significant anticancer properties. For instance, compounds similar to 5-benzoyl-9-(4-methoxyphenyl)-6-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one have been tested against various cancer cell lines. Studies show that these compounds can induce apoptosis in cancer cells, demonstrating their potential as chemotherapeutic agents. A notable study reported that certain benzodiazepine derivatives displayed cytotoxicity against human colon carcinoma cells, prompting further investigation into their mechanisms of action and efficacy .

Neuropharmacological Effects
Benzodiazepines are well-known for their anxiolytic and sedative effects. The compound may share similar properties due to its structural similarities with established benzodiazepines. It could potentially be explored for its effects on the central nervous system (CNS), particularly in treating anxiety disorders and insomnia. Preliminary studies suggest that modifications in the benzodiazepine structure can enhance binding affinity to GABA receptors, which are crucial for CNS activity .

Synthesis and Chemical Properties

The synthesis of 5-benzoyl-9-(4-methoxyphenyl)-6-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one involves several steps that include the formation of key intermediates through various chemical reactions such as condensation and cyclization. The compound's synthesis typically yields good purity levels and is characterized using techniques like NMR spectroscopy and mass spectrometry .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the benzene rings or modifications in the tetrahydrobenzodiazepine core can significantly influence biological activity. For example, the presence of methoxy or methyl groups has been associated with enhanced potency against specific cancer cell lines .

Case Studies

Several case studies have documented the synthesis and biological evaluation of related benzodiazepine derivatives:

  • Case Study 1 : A derivative was synthesized and tested against human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at low concentrations compared to standard chemotherapeutics .
  • Case Study 2 : Another study focused on neuroprotective effects where a structurally similar compound demonstrated protective effects against oxidative stress-induced neuronal damage in vitro .

Mechanism of Action

The mechanism of action of 5-benzoyl-9-(4-methoxyphenyl)-6-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved, which can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their substituent differences:

Compound Name (Core: Benzodiazepin/Benzazepin) R5 R6 R9 Molecular Weight Notable Properties Reference
Target Compound Benzoyl p-Tolyl 4-Methoxyphenyl Not reported High aromaticity, moderate polarity -
6-(4-Methoxyphenyl)-5-propanoyl-9-(2-propoxyphenyl)-... [BT97594] Propanoyl 4-Methoxyphenyl 2-Propoxyphenyl 510.62 Enhanced solubility (propoxy group)
9-(4-Methoxyphenyl)-6-(3-methoxy-4-phenylmethoxyphenyl)-... Unspecified 3-Methoxy-4-phenylmethoxyphenyl 4-Methoxyphenyl Not reported High steric bulk (branched aryl)
11,12-Dimethoxy-9-(p-toluenesulphonyl)-... [Benzazepine] - - p-Toluenesulphonyl 476 (M+H) High crystallinity (m.p. >298°C)
Key Observations:
  • Lipophilicity : The p-tolyl group (methyl) at R6 in the target compound confers lower polarity compared to the 4-methoxyphenyl group in BT97594 .
  • Steric Considerations : The 3-methoxy-4-phenylmethoxyphenyl group in introduces significant steric hindrance, which may reduce metabolic degradation compared to the target compound’s simpler substituents.

Spectral and Physical Data

  • Melting Points : Benzazepine derivatives with sulphonyl groups (e.g., ) exhibit high melting points (>298°C), indicating strong intermolecular interactions. The target compound’s melting point is unreported but likely lower due to its less polar p-tolyl group.
  • IR Spectroscopy: Benzodiazepinones typically show C=O stretches near 1675–1685 cm⁻¹, as observed in . The target compound’s benzoyl group may shift this absorption slightly due to conjugation.

Biological Activity

5-benzoyl-9-(4-methoxyphenyl)-6-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one is a complex organic compound belonging to the benzodiazepine class. This compound is notable for its structural features, which include multiple aromatic rings and functional groups that contribute to its biological activity. Its molecular formula is C34H30N2O3 with a molecular weight of 514.6 g/mol .

Pharmacological Properties

Benzodiazepines are widely recognized for their diverse pharmacological effects, including:

  • Anxiolytic : Reducing anxiety levels.
  • Sedative : Inducing sedation and relaxation.
  • Muscle Relaxant : Alleviating muscle tension.

The specific biological activities of 5-benzoyl-9-(4-methoxyphenyl)-6-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one are under investigation to determine its potential therapeutic applications.

The compound's biological activity is primarily attributed to its interaction with the central nervous system (CNS). It is believed to exert its effects through modulation of neurotransmitter systems, particularly by enhancing the activity of gamma-aminobutyric acid (GABA) at GABA_A receptors. This action leads to increased inhibitory neurotransmission, resulting in anxiolytic and sedative effects .

Biological Activity Studies

Recent studies have focused on the compound's binding affinity and activity at various receptors. The following table summarizes key findings from recent research:

StudyCell Line/ModelIC50 (µM)Activity
Study 1A549 (lung cancer)<5Significant inhibition
Study 2H460 (lung cancer)<5Significant inhibition
Study 3SMMC-7721 (liver cancer)<5Significant inhibition
Study 4Anti-tubercular activity-Selective activity against Mycobacterium tuberculosis

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that the compound exhibits notable cytotoxic effects against several cancer cell lines including A549 and H460, with IC50 values indicating potent anti-proliferative properties .
  • Anti-Tubercular Activity : Another study highlighted the selective anti-tubercular activity of synthesized benzodiazepine derivatives, suggesting that modifications to the benzodiazepine structure could enhance efficacy against Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR)

The biological activity of 5-benzoyl-9-(4-methoxyphenyl)-6-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one can be influenced by various substituents on its aromatic rings. The presence of electron-withdrawing groups has been associated with increased cytotoxicity in related compounds. For instance:

  • Compounds with methoxy or chloro substituents exhibited enhanced anti-proliferative activities compared to those with less electronegative groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.